molecular formula C21H26BrNO4 B11966747 Laudanosine, 6'-bromo- CAS No. 4829-34-9

Laudanosine, 6'-bromo-

Cat. No.: B11966747
CAS No.: 4829-34-9
M. Wt: 436.3 g/mol
InChI Key: LGEHGMJWQAKLLI-UHFFFAOYSA-N
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Description

Laudanosine, 6’-bromo- is a derivative of laudanosine, a benzyltetrahydroisoquinoline alkaloid. Laudanosine is a recognized metabolite of atracurium and cisatracurium, which are neuromuscular blocking agents used in anesthesia. Laudanosine itself is known to decrease the seizure threshold and can induce seizures at high concentrations .

Preparation Methods

The synthesis of laudanosine, 6’-bromo- involves several steps. One common method is the bromination of laudanosine. Laudanosine can be synthesized through the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The bromination step typically involves the use of bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 6’ position.

Chemical Reactions Analysis

Laudanosine, 6’-bromo- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Comparison with Similar Compounds

Laudanosine, 6’-bromo- is similar to other benzyltetrahydroisoquinoline alkaloids such as papaverine and its derivatives. it has unique properties due to the presence of the bromine atom at the 6’ position. This modification can alter its chemical reactivity and biological activity compared to other similar compounds . Other similar compounds include:

Properties

CAS No.

4829-34-9

Molecular Formula

C21H26BrNO4

Molecular Weight

436.3 g/mol

IUPAC Name

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C21H26BrNO4/c1-23-7-6-13-9-18(24-2)20(26-4)11-15(13)17(23)8-14-10-19(25-3)21(27-5)12-16(14)22/h9-12,17H,6-8H2,1-5H3

InChI Key

LGEHGMJWQAKLLI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)OC)OC

Origin of Product

United States

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